An In-Depth Technical Guide to the Chemical Properties of 2-Pyridin-2-ylquinoline-4-carbohydrazide
An In-Depth Technical Guide to the Chemical Properties of 2-Pyridin-2-ylquinoline-4-carbohydrazide
Abstract
2-Pyridin-2-ylquinoline-4-carbohydrazide is a heterocyclic compound of significant interest, integrating three key pharmacophoric and coordination-capable moieties: a quinoline ring, a pyridine ring, and a carbohydrazide functional group. This unique structural combination renders it a highly versatile building block in both medicinal chemistry and materials science. Its nitrogen-rich framework and available donor atoms make it an exceptional ligand for developing novel coordination complexes and metal-organic frameworks.[1] Furthermore, the carbohydrazide group serves as a reactive handle for synthesizing a diverse library of derivatives, such as Schiff bases, which are widely explored for their therapeutic potential.[2][3] This guide provides a comprehensive technical overview of the core chemical properties of 2-Pyridin-2-ylquinoline-4-carbohydrazide, detailing its synthesis, spectroscopic signature, structural characteristics, and key reactive properties. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Molecular Overview and Physicochemical Properties
2-Pyridin-2-ylquinoline-4-carbohydrazide, identified by CAS Number 5109-96-6, is an organic compound with the molecular formula C₁₅H₁₂N₄O.[4][5] Its structure is defined by a pyridine ring attached at the 2-position of a quinoline scaffold, which in turn is substituted with a carbohydrazide group at the 4-position. This arrangement creates a rigid, planar aromatic system with multiple hydrogen bond donors and acceptors, influencing its solubility, crystal packing, and interaction with biological targets.[6]
Caption: Figure 1. Chemical Structure of 2-Pyridin-2-ylquinoline-4-carbohydrazide
The core physicochemical properties of the compound are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 5109-96-6 | [4][5] |
| Molecular Formula | C₁₅H₁₂N₄O | [5][7] |
| Molecular Weight | 264.28 g/mol | [5][7] |
| Exact Mass | 264.10100 Da | [7] |
| Density (Predicted) | 1.303 g/cm³ | [7] |
| Topological Polar Surface Area (TPSA) | 80.9 Ų | [6] |
| LogP (Predicted) | 1.9003 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bonds | 2 | [6] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [6] |
Synthesis and Purification
The synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide is most effectively approached via a multi-step sequence, leveraging established named reactions for the construction of the quinoline core. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, is a robust method for generating quinoline-4-carboxylic acids.[8] This acid is then converted to its corresponding ester, which undergoes hydrazinolysis to yield the final carbohydrazide product. This esterification step is crucial as it provides a more reactive and soluble intermediate, leading to a cleaner and higher-yielding final reaction with hydrazine.
Experimental Protocol: A Two-Stage Synthetic Workflow
Stage 1: Synthesis of Ethyl 2-(Pyridin-2-yl)quinoline-4-carboxylate
-
Pfitzinger Reaction:
-
In a round-bottom flask equipped with a reflux condenser, combine isatin (1.0 eq), 2-acetylpyridine (1.1 eq), and ethanol.
-
Add a solution of potassium hydroxide (3.0 eq) in water portion-wise with stirring. The use of a strong base is essential to deprotonate the isatin and initiate the condensation cascade.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully acidify the reaction mixture with 2M HCl to a pH of 4-5 to precipitate the crude 2-(Pyridin-2-yl)quinoline-4-carboxylic acid.[8]
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water.
-
-
Esterification:
-
Suspend the crude carboxylic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). This acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Extract the ethyl ester product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Stage 2: Synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide
-
Hydrazinolysis:
-
Dissolve the purified ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate from Stage 1 in absolute ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) to the solution. A large excess of hydrazine is used to drive the reaction to completion.
-
Reflux the mixture for 4-6 hours. The reaction involves the nucleophilic acyl substitution of the ethoxy group by hydrazine.
-
Upon completion, cool the reaction mixture. The solid product, 2-Pyridin-2-ylquinoline-4-carbohydrazide, will often precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a vacuum oven.
-
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/DMF mixture, to yield a high-purity solid suitable for analytical characterization and further application.
Caption: Figure 2. Synthetic Workflow Diagram
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule. Based on data from analogous structures, such as 2-(4-pyridinyl)-4-quinolinecarbohydrazide, the following spectral features are predicted in a DMSO-d₆ solvent.[11]
-
¹H NMR: The spectrum is expected to be dominated by signals in the aromatic region (7.5-9.0 ppm). The protons on the pyridine and quinoline rings will appear as a series of doublets, triplets, and multiplets. The N-H protons of the hydrazide group will appear as distinct, likely broad, singlets further downfield.
-
¹³C NMR: The spectrum will show approximately 15 distinct signals, with the carbonyl carbon appearing significantly downfield (~165-170 ppm) and the remaining aromatic carbons appearing in the 115-155 ppm range.
| Predicted ¹H NMR Spectral Data (in DMSO-d₆) | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| -NH-NH₂ (Hydrazide) | 10.0 - 11.0 and 4.5 - 5.5 |
| Quinoline/Pyridine Protons | 7.5 - 9.0 |
| Predicted ¹³C NMR Spectral Data (in DMSO-d₆) | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbohydrazide) | 165 - 170 |
| Aromatic C-N / C-C | 115 - 155 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is defined by characteristic vibrations of the hydrazide and aromatic ring systems.
| Predicted IR Absorption Bands | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Hydrazide) | 3200 - 3400 (two bands, symmetric/asymmetric) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Amide I) | 1650 - 1680 |
| N-H Bend (Amide II) | 1520 - 1550 |
| C=N / C=C Stretch (Aromatic) | 1400 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 2-Pyridin-2-ylquinoline-4-carbohydrazide, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to its exact mass.
-
Expected [M]⁺: 264.10100
Insights from X-ray Crystallography of Analogous Structures
While a dedicated crystal structure is unavailable, analysis of related pyridine-carboxamide and carbohydrazide structures reveals key expected features.[9][10][12] The molecule is anticipated to be largely planar, with a small dihedral angle between the quinoline and pyridine rings.[10] The solid-state structure will be dominated by intermolecular hydrogen bonding. The carbohydrazide moiety is a potent hydrogen-bonding unit, likely forming dimeric structures via N-H···O=C interactions or extended chains through N-H···N(pyridine/quinoline) hydrogen bonds.[13] These interactions are critical as they govern the material's packing, solubility, and thermal stability.
Caption: Figure 3. Potential Intermolecular Hydrogen Bonding Motif
Core Chemical Reactivity and Applications
The true utility of 2-Pyridin-2-ylquinoline-4-carbohydrazide lies in its potential as a versatile precursor in coordination chemistry and as a scaffold in drug discovery.
Coordination Chemistry
The molecule is an excellent multidentate ligand. It possesses multiple nitrogen and oxygen donor sites: the quinoline nitrogen, the pyridine nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the hydrazide group.[1] This allows it to chelate metal ions in various ways, leading to the formation of stable mononuclear complexes or extended, multidimensional coordination polymers.[8][14] The specific coordination mode can be tuned by reaction conditions, such as pH, which can influence the deprotonation and enolization of the hydrazide moiety to create an alternative N,N,O-donor pocket.[15]
Medicinal Chemistry Scaffold
The carbohydrazide functional group is a key reactive handle for derivatization. It readily condenses with aldehydes and ketones to form stable Schiff bases (hydrazones). This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.[3][16] Given that the pyridine-carbohydrazide core is central to established drugs like the antitubercular agent isoniazid, derivatives of this quinoline-based analogue are promising candidates for screening against a range of diseases, including microbial infections and cancer.[2][3][17]
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